molecular formula C₁₅H₂₁NO₈ B1150724 (R)-Phenylephrine β-D-Glucuronide

(R)-Phenylephrine β-D-Glucuronide

Cat. No.: B1150724
M. Wt: 343.33
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Phase II Metabolite of (R)-Phenylephrine

The metabolism of foreign compounds, or xenobiotics, in the body is generally categorized into Phase I and Phase II reactions. wikipedia.orgopenaccessjournals.com Phase I reactions introduce or expose functional groups on a molecule, while Phase II reactions involve the conjugation of these groups with endogenous molecules. mhmedical.comwikipedia.org (R)-Phenylephrine undergoes extensive metabolism, with glucuronidation being a notable Phase II pathway. nih.govnih.gov

The formation of (R)-Phenylephrine β-D-Glucuronide occurs when the phenolic hydroxyl group of (R)-Phenylephrine is enzymatically linked to glucuronic acid. cymitquimica.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov While sulfate (B86663) conjugation and oxidative deamination are the principal metabolic routes for phenylephrine (B352888), glucuronidation represents another pathway for its biotransformation. nih.govnih.gov However, some studies suggest that phenylephrine glucuronide is excreted in very low amounts, indicating it may be a minor metabolic pathway. nih.gov

The process of glucuronidation significantly alters the physicochemical properties of the parent drug. The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the phenylephrine molecule, which is essential for its efficient elimination from the body, primarily via the kidneys. mhmedical.com

Table 1: Basic Compound Identification Data

Identifier Data
Compound Name (R)-Phenylephrine β-D-Glucuronide
Synonyms Phenylephrine Glucuronide nih.gov
Molecular Formula C15H21NO8 cymitquimica.comnih.gov
Molecular Weight 343.33 g/mol cymitquimica.comnih.gov
Parent Compound (R)-Phenylephrine cymitquimica.com

Significance within Conjugation Pathways of Endogenous and Xenobiotic Compounds

Conjugation reactions are a cornerstone of Phase II metabolism, serving as a major detoxification and elimination pathway for a vast array of both endogenous substances (like bilirubin (B190676) and steroid hormones) and xenobiotics (like drugs and environmental pollutants). wikipedia.orgopenaccessjournals.commdpi.com Among these, glucuronidation is one of the most important and common conjugation pathways in mammals. researchgate.netnih.gov

This process is mediated by UGT enzymes, which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the intestines, kidneys, and lungs. nih.govxenotech.com These enzymes transfer glucuronic acid from the high-energy cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine, or thiol). nih.govmdpi.com The resulting glucuronide conjugates are more polar and water-soluble than their parent compounds, making them more readily excretable in urine or bile. mhmedical.com

The formation of (R)-Phenylephrine β-D-Glucuronide is a classic example of this detoxification mechanism. By converting the more lipophilic (fat-soluble) phenylephrine into a hydrophilic (water-soluble) metabolite, the body can efficiently clear the compound, preventing its accumulation. mhmedical.com This pathway is not unique to phenylephrine; many other phenolic drugs and compounds are also extensively metabolized through glucuronidation. nih.gov The study of such metabolites is crucial in pharmacokinetics to understand the complete disposition of a drug within an organism. evitachem.com

Table 2: Key Enzymes and Processes in Phenylephrine Metabolism

Process Description Key Enzymes
Phase I Metabolism Introduces or exposes polar functional groups. For phenylephrine, this includes oxidative deamination. Monoamine Oxidase (MAO)-A and MAO-B nih.gov
Phase II Metabolism Conjugates the drug or its metabolites with endogenous molecules to increase water solubility. UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) nih.govopenaccessjournals.com
Glucuronidation A specific Phase II reaction where glucuronic acid is attached to the phenylephrine molecule. UDP-glucuronosyltransferases (UGTs) nih.govnih.gov
Sulfation A major Phase II reaction for phenylephrine, where a sulfate group is added. Sulfotransferases (SULTs) nih.gov

Properties

Molecular Formula

C₁₅H₂₁NO₈

Molecular Weight

343.33

Origin of Product

United States

Synthetic Methodologies and Structural Characterization in Research

Chemoenzymatic and Chemical Synthesis Approaches for (R)-Phenylephrine Glucuronides

The synthesis of glucuronide metabolites like (R)-Phenylephrine β-D-glucuronide is crucial for their use as analytical standards and in various research applications. nih.gov Both chemoenzymatic and purely chemical strategies have been explored to achieve this.

Enzymatic Glucuronidation Strategies utilizing UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major phase II metabolic reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes facilitate the transfer of a glucuronic acid moiety from the activated cofactor UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov This process increases the water solubility of the compound, aiding in its elimination from the body. researchgate.net

The UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum of various tissues, with the highest concentration and diversity found in the liver. nih.govhyphadiscovery.com The UGT1A and UGT2B subfamilies are principally responsible for the glucuronidation of a vast array of drugs. hyphadiscovery.com While many UGTs are expressed in the liver, several isoforms are also found in extrahepatic tissues, contributing significantly to metabolism. nih.govresearchgate.net Research has shown that specific UGT isoforms, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, are key players in the metabolism of numerous drugs. mdpi.com The process follows a compulsory ordered bi-bi mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate. nih.gov

Chemical Derivatization of (R)-Phenylephrine to form Glucuronide Conjugates

Chemical synthesis provides an alternative route to produce glucuronide metabolites. A common strategy involves the use of a protected glucuronic acid donor, such as a peracetylated methyl ester, which is coupled with the phenolic hydroxyl group of (R)-phenylephrine. nih.govbiorxiv.org One reported method for the synthesis of a similar compound, phenyl-β-D-glucuronide, started with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, which was treated with phenol (B47542) using a tin(IV) chloride catalyst. biorxiv.org The subsequent deprotection of the acetyl and methyl ester groups, often a challenging step, yields the final glucuronide. nih.gov Mild deprotection conditions are often necessary to avoid the formation of by-products, especially with sterically hindered phenols. nih.gov

Stereochemical Considerations in Synthesis of (R)-Phenylephrine β-D-Glucuronide

The synthesis of (R)-Phenylephrine β-D-glucuronide involves two key stereocenters: the (R)-configuration at the benzylic alcohol of the phenylephrine (B352888) moiety and the β-configuration of the anomeric carbon in the glucuronide linkage. Maintaining the (R)-stereochemistry of phenylephrine is critical. Asymmetric synthesis methods for (R)-phenylephrine itself have been developed to achieve high enantiomeric excess. epa.govgoogle.com

During glucuronidation, the stereochemistry of the cycloaddition reaction is also important. The approach of the azomethine ylide to the dipolarophile can occur from either the same side (syn) or the opposite side (anti), potentially leading to a mixture of diastereomers. nih.gov The formation of the β-D-glucuronide is the desired outcome, and the IUPAC name for this specific compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

The confirmation of the structure and purity of synthesized (R)-Phenylephrine β-D-glucuronide relies on a combination of powerful analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including glucuronide conjugates. 1H NMR spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule. For instance, the Human Metabolome Database provides reference 1H NMR spectra for phenylephrine, which can be compared to the spectra of its glucuronide metabolite to identify shifts indicative of conjugation. hmdb.cachemicalbook.com The structure of synthesized glucuronides is routinely confirmed by NMR spectroscopy. hyphadiscovery.combiorxiv.org

Utilization of Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming the addition of the glucuronic acid moiety to the phenylephrine molecule. The molecular formula of (R)-Phenylephrine β-D-glucuronide is C15H21NO8, with a corresponding molecular weight of 343.33 g/mol . nih.gov

Role of Deuterated Analogs in Metabolic Tracking and Analytical Standardization

Deuterated analogs of (R)-phenylephrine β-D-glucuronide, such as (R)-Phenylephrine-d3 β-D-Glucuronide, are indispensable tools in pharmaceutical research, particularly in the fields of drug metabolism and bioanalysis.

The introduction of stable isotopes like deuterium (B1214612) (²H) into a molecule creates a "heavy" version of the compound that is chemically identical to the original but has a higher mass. This mass difference is easily detectable by mass spectrometry without significantly altering the compound's biological behavior.

Metabolic Tracking: The use of deuterated compounds allows for enhanced tracking in pharmacokinetic studies. evitachem.com When a deuterated drug is administered, its metabolites can be distinguished from endogenous compounds and from previously administered non-deuterated drug. This aids in investigating drug metabolism pathways, identifying novel metabolites, and understanding the disposition of a drug in the body. evitachem.com The slightly altered physicochemical properties due to the carbon-deuterium bond can sometimes lead to a "kinetic isotope effect," where the deuterated compound is metabolized at a different rate. researchgate.net This phenomenon itself can be a subject of study to understand enzymatic reaction mechanisms.

Analytical Standardization: The most common and critical application of deuterated analogs is as internal standards in quantitative bioanalytical methods, especially LC-MS/MS. google.com In these assays, a known amount of the deuterated standard is added to a biological sample (e.g., plasma or urine) before processing. Because the deuterated internal standard has nearly identical chemical and physical properties to the non-deuterated analyte ((R)-phenylephrine β-D-glucuronide), it experiences similar losses during sample extraction and similar variations in ionization efficiency in the mass spectrometer.

By measuring the ratio of the MS signal of the analyte to the signal of the internal standard, highly accurate and precise quantification can be achieved, correcting for any experimental variability. google.com A patent for an LC-MS/MS method to determine phenylephrine concentration specifies using derivatized deuterated phenylephrine as the internal standard, with specific ion reactions monitored for both the analyte and the standard (e.g., m/z 634.05 → 537.01 for derivatized phenylephrine and m/z 637.07 → 540.07 for the deuterated internal standard). google.com This makes deuterated (R)-phenylephrine β-D-glucuronide a crucial reference standard for the accurate quantification of phenylephrine metabolites in clinical and preclinical studies. evitachem.com

Biotransformation Pathways and Enzymology of R Phenylephrine Glucuronidation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing (R)-Phenylephrine β-D-Glucuronide Formation

The enzymatic conjugation of glucuronic acid to substrate molecules is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These membrane-bound proteins are located primarily in the endoplasmic reticulum of various tissues. tdx.cat The formation of (R)-Phenylephrine β-D-Glucuronide occurs via O-glucuronidation at the phenolic hydroxyl group of the molecule.

Detailed reaction phenotyping studies to definitively identify all specific UGT isoforms responsible for (R)-phenylephrine glucuronidation are not extensively detailed in the scientific literature. However, based on the substrate specificities of the UGT families, the isoforms responsible for the O-glucuronidation of phenolic compounds are primarily from the UGT1A subfamily. scispace.com This subfamily, particularly isoforms such as UGT1A1, UGT1A3, and UGT1A7 through UGT1A10, are known to metabolize a wide array of phenolic substrates. scispace.com Therefore, it is highly probable that one or more of these UGT1A enzymes are the principal catalysts in the formation of (R)-Phenylephrine β-D-Glucuronide. The involvement of the UGT2B subfamily, such as UGT2B7, appears less likely for this specific type of phenolic conjugation. fda.gov

While specific data for (R)-phenylephrine is limited, the general characteristics of the implicated UGT1A isoforms provide insight into their function in phenolic compound metabolism.

Table 1: General Characteristics of Human UGT1A Isoforms Implicated in Phenolic Glucuronidation

UGT IsoformTypical SubstratesGeneral Function in Phenolic Metabolism
UGT1A1 Bilirubin (B190676), estrogens, various phenolic drugsA major hepatic enzyme responsible for the glucuronidation of a wide range of small phenolic molecules.
UGT1A3 Bile acids, various phenolicsContributes to the metabolism of phenolic compounds in the liver.
UGT1A7 Planar phenols, dietary flavonoidsPrimarily an extrahepatic enzyme, expressed in tissues like the gastrointestinal tract.
UGT1A8 Planar phenols, dietary flavonoidsAn extrahepatic enzyme with high activity towards phenolic compounds, found in the intestine.
UGT1A9 Propofol (B549288), mycophenolic acid, various phenolicsA key hepatic UGT isoform that metabolizes a broad range of drugs and dietary compounds with phenolic groups.
UGT1A10 Planar phenols, coumarins, dietary flavonoidsPredominantly expressed in the intestine and plays a significant role in the first-pass metabolism of xenobiotics.

Tissue and Species Distribution of (R)-Phenylephrine Glucuronidation Activity

The biotransformation of (R)-phenylephrine via glucuronidation occurs in tissues that express UGT enzymes, most notably the liver and the intestine. The activity in these organs contributes significantly to the drug's first-pass effect. wikipedia.orgpharmacologycanada.org

The liver is the principal organ for drug metabolism in the body. nih.gov After oral administration, the portion of (R)-phenylephrine that is absorbed from the gastrointestinal tract and escapes intestinal metabolism enters the liver via the hepatic portal vein. wikipedia.org Within the endoplasmic reticulum of hepatocytes, UGT enzymes conjugate phenylephrine (B352888) with UDPGA. nih.gov This conjugation increases the molecule's polarity, making (R)-Phenylephrine β-D-Glucuronide more water-soluble than the parent drug, which facilitates its subsequent excretion from the body, primarily via the kidneys.

The intestinal mucosa is a major site for the first-pass metabolism of orally administered drugs. pharmacologycanada.orgnih.gov For certain conjugation reactions, the metabolic capacity of the gut wall can be comparable to that of the liver. nih.gov Phenylephrine undergoes extensive first-pass metabolism, which is a primary reason for its low oral bioavailability. scispace.com This presystemic elimination occurs in both the gut wall and the liver. wikipedia.org While sulfate (B86663) conjugation is the predominant metabolic pathway for phenylephrine in the intestinal wall, glucuronidation also occurs. nih.govnih.gov The UGT enzymes present in enterocytes, such as UGT1A8 and UGT1A10, contribute to this process, converting (R)-phenylephrine to its glucuronide conjugate before it can reach the systemic circulation. nih.gov This intestinal metabolism, combined with subsequent hepatic metabolism, ensures that a substantial fraction of an oral dose is cleared before it can exert a systemic effect. scispace.com

Stereoselectivity in the Glucuronidation of (R)-Phenylephrine

(R)-Phenylephrine is a chiral molecule, existing as a specific stereoisomer. It is a well-established principle in pharmacology that metabolic enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other. This enzymatic discrimination arises from the three-dimensional structure of the enzyme's active site, which may interact differently with the spatial arrangements of the enantiomers.

However, studies specifically investigating the stereoselective glucuronidation of phenylephrine, comparing the metabolic rates and profiles of the (R)- and (S)-enantiomers, are not extensively documented in the scientific literature. While it is highly probable that the UGT-mediated conjugation of phenylephrine is stereoselective, the specific preference of the relevant UGT isoforms for the (R)-enantiomer over the (S)-enantiomer and the quantitative differences in their kinetics have not been characterized.

In Vitro Models for Studying (R)-Phenylephrine Glucuronidation

The study of drug metabolism relies on various in vitro systems that replicate the enzymatic conditions of the body. For (R)-Phenylephrine glucuronidation, these models are essential for characterizing the reaction kinetics and identifying the enzymes involved.

Microsomal and S9 Fraction Incubation Systems

Subcellular fractions from tissues rich in drug-metabolizing enzymes, such as the liver, are fundamental tools for metabolism research. The two most common preparations are the S9 fraction and microsomes. nih.gov

The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a tissue homogenate. It contains both the cytosol and the microsomal fraction. mdpi.com This makes it a comprehensive in vitro system as it includes the enzymatic machinery for both Phase I (e.g., Cytochrome P450s) and most Phase II reactions, including UDP-glucuronosyltransferases (UGTs) located in the microsomes and sulfotransferases (SULTs) found in the cytosol. nih.govmdpi.com Studying (R)-Phenylephrine in an S9 fraction allows for the simultaneous investigation of its metabolism by glucuronidation, sulfation, and oxidation. nih.gov

Microsomes are vesicles of the endoplasmic reticulum isolated via ultracentrifugation (typically at 100,000g) of the S9 fraction. nih.gov This fraction is enriched with membrane-bound enzymes, most notably CYPs and UGTs. nih.gov When studying glucuronidation specifically, human liver microsomes (HLM) are a standard and widely used model. nih.gov

A critical aspect of using microsomes for UGT assays is overcoming the enzyme's "latency." The UGT active site is located within the lumen of the endoplasmic reticulum, which creates a physical barrier to the water-soluble cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), in intact microsomes. nih.govhelsinki.fi To achieve maximal enzyme activity that is representative of the true metabolic potential, the microsomal membrane must be disrupted. nih.gov This is commonly accomplished by adding a pore-forming agent, such as the peptide antibiotic alamethicin, to the incubation mixture. nih.govhelsinki.fi

A typical incubation to study (R)-Phenylephrine glucuronidation in human liver microsomes would include the components listed in the table below. The reaction is initiated by adding the cofactor UDPGA and stopped after a specific time by adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate the proteins. The formation of (R)-Phenylephrine β-D-Glucuronide is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 1: Typical Components for an In Vitro Microsomal Incubation Assay for (R)-Phenylephrine Glucuronidation

ComponentPurposeTypical Concentration
Human Liver Microsomes (HLM) Source of UGT enzymes.0.1 – 1.0 mg/mL
(R)-Phenylephrine Substrate for the enzymatic reaction.Varies (for kinetic analysis)
UDPGA (Uridine 5'-diphospho-glucuronic acid) Essential cofactor providing the glucuronic acid moiety.1 - 5 mM
Alamethicin Pore-forming agent to overcome enzyme latency.~50 µg per mg of microsomal protein
Magnesium Chloride (MgCl2) Can activate UGTs and enhance activity.1 - 10 mM
Buffer (e.g., Phosphate, Tris-HCl) Maintains optimal pH for the reaction.50 - 100 mM, pH ~7.4

This table represents a generalized protocol; optimal conditions may vary. nih.govnih.gov

Recombinant UGT Expression Systems

The methodology involves incubating the drug candidate with a panel of individual UGT isoforms that have been expressed in a cell line (e.g., insect cells or human cell lines) that otherwise lacks metabolic activity. nih.gov By measuring the formation of the glucuronide metabolite in each individual incubation, researchers can pinpoint which enzymes are capable of metabolizing the drug. evotec.com

The primary human UGTs involved in drug metabolism belong to the UGT1A and UGT2B subfamilies. mdpi.com A typical screening panel would include major hepatic isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, among others. mdpi.comnih.gov

Although glucuronidation of phenylephrine is a known metabolic pathway, accounting for approximately 12% of an oral dose, specific studies detailing the reaction phenotyping of (R)-Phenylephrine using recombinant UGTs are not prominent in the scientific literature. nih.gov The identification of the specific UGT isoform(s) responsible for the formation of (R)-Phenylephrine β-D-Glucuronide remains an area for further investigation.

Relationship to Other Phase I and Phase II Metabolic Pathways of (R)-Phenylephrine

Co-occurrence with Oxidative Deamination (Monoamine Oxidase)

A primary route of metabolism for phenylephrine is oxidative deamination, a Phase I reaction catalyzed by monoamine oxidase (MAO). nih.gov Both isoforms, MAO-A and MAO-B, are involved in this pathway. nih.gov This enzymatic reaction leads to the formation of m-hydroxymandelic acid, a major metabolite of phenylephrine. The MAO pathway co-exists with Phase II conjugation, meaning that the parent (R)-Phenylephrine molecule is simultaneously a substrate for both MAO and conjugation enzymes like UGTs and SULTs.

Interplay with Sulfation Pathways

In addition to glucuronidation, (R)-Phenylephrine undergoes extensive Phase II metabolism via sulfation, which is the conjugation of a sulfonate group to the molecule. For phenylephrine, sulfation is the predominant metabolic pathway, particularly in the intestinal wall during first-pass metabolism. nih.gov In humans, sulfation can account for approximately 47% of an oral phenylephrine dose, a significantly larger fraction than the 12% attributed to glucuronidation. nih.gov

This demonstrates a direct interplay and competition between the two main Phase II pathways. Studies using recombinant human sulfotransferases have identified that SULT1A3 is the primary enzyme responsible for phenylephrine sulfation. nih.gov The relative rates of glucuronidation and sulfation can be influenced by factors such as tissue-specific enzyme expression levels (e.g., high SULT activity in the intestine) and the saturation of one pathway, which could potentially shunt more of the drug towards the other.

Table 2: Major Metabolic Pathways of (R)-Phenylephrine

PathwayMetabolic PhaseKey Enzyme(s)Primary MetaboliteRelative Contribution (Oral Dose)
Sulfation Phase IISULT1A3 nih.govPhenylephrine SulfateMajor (~47%) nih.gov
Oxidative Deamination Phase IMAO-A, MAO-B nih.govm-hydroxymandelic acidMajor nih.gov
Glucuronidation Phase IIUGTs (specific isoforms not fully identified)(R)-Phenylephrine β-D-GlucuronideMinor (~12%) nih.gov

Analytical Research Techniques for Detection and Quantification of R Phenylephrine β D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of drug metabolites in complex biological matrices. thermofisher.com The development of robust LC-MS/MS methods for (R)-phenylephrine β-D-glucuronide involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation. nih.gov

Quantitative Bioanalysis in Biological Matrices (e.g., Urine, Plasma in Animal Models)

The quantification of (R)-phenylephrine β-D-glucuronide in biological fluids like plasma and urine is essential for pharmacokinetic studies. nih.govresearchgate.net LC-MS/MS methods are developed and validated to ensure accuracy and precision.

A typical LC-MS/MS workflow for the quantitation of such metabolites involves:

Sample Preparation: Solid-phase extraction (SPE) is a common technique to pre-purify plasma samples and isolate the analyte of interest. nih.gov

Chromatographic Separation: A C18 column is often used for reversed-phase chromatography. researchgate.net However, for highly polar compounds like phenylephrine (B352888) and its glucuronide, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and separation. nih.govnih.gov

Mass Spectrometric Detection: Positive electrospray ionization (ESI) is frequently used, with data acquisition in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

Table 1: Example of LC-MS/MS Parameters for Phenylephrine Analysis

Parameter Condition
Chromatography
Column BEH HILIC nih.gov
Mobile Phase 10mM ammonium (B1175870) formate (B1220265) (pH 3.5) and acetonitrile (B52724) (10:90, v/v) nih.gov
Flow Rate 0.4 mL/min nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov

Metabolite Profiling and Identification Strategies

Metabolite profiling aims to identify and quantify all detectable metabolites of a drug in a biological system. For phenylephrine, this includes its glucuronide and sulfate (B86663) conjugates. nih.gov LC-MS/MS is a powerful tool for these studies, allowing for the detection of metabolites even at low concentrations. nih.gov

Strategies for metabolite profiling often involve:

High-Resolution Mass Spectrometry (HRMS): This provides accurate mass measurements, which aids in the elemental composition determination of unknown metabolites.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide structural information about the metabolite.

Differential Analysis: Comparing the metabolic profiles of control samples with those from subjects exposed to the drug helps in identifying unique drug-related metabolites. msmetrix.com

The lack of available analytical standards for all potential metabolites can be a challenge. nih.gov Therefore, chemical and biosynthetic methods are sometimes employed to produce these standards for confirmation. nih.gov

Chromatographic Separation Techniques for Glucuronide Isolation

The isolation of glucuronide metabolites from biological matrices and their separation from the parent drug and other metabolites is a critical step in their analysis. nih.gov Due to the increased polarity of the glucuronide moiety, specific chromatographic techniques are required.

Reversed-Phase Liquid Chromatography (RPLC): While widely used, RPLC can be challenging for highly polar glucuronides, which may have low retention on standard C18 columns. mtc-usa.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like glucuronides. In HILIC, the metabolite is often more retained than the less polar parent drug. nih.gov

Aqueous Normal Phase Chromatography (ANPC): This technique can also be used for the separation of polar compounds. nih.gov

Subcritical Fluid Chromatography (SFC): SFC has shown promise for the separation of diastereoisomeric glucuronide pairs. nih.gov

The choice of stationary phase is also crucial. Different stationary phases can offer varying selectivities for glucuronide isomers. nih.gov For instance, RPLC stationary phases have been shown to be more selective for positional isomers of morphine glucuronides. nih.gov

Application as an Analytical Reference Standard in Metabolic Research

(R)-Phenylephrine β-D-glucuronide serves as an essential analytical reference standard in metabolic research. nih.gov The availability of a pure, well-characterized standard is critical for:

Method Validation: To accurately validate quantitative bioanalytical methods, a reference standard is needed to prepare calibration curves and quality control samples. thermofisher.com

Metabolite Identification: The retention time and mass spectrum of the reference standard can be compared to those of a suspected metabolite in a biological sample to confirm its identity.

Pharmacokinetic Studies: Accurate quantification of the metabolite using a reference standard allows for the determination of key pharmacokinetic parameters.

The synthesis and characterization of such standards are therefore of significant importance to the field of drug metabolism. nih.gov

Table 2: Compound Names Mentioned

Compound Name
(R)-Phenylephrine β-D-Glucuronide
Phenylephrine
Etilefrine
Phenylephrine 3-O-sulfate
Etilefrine 3-O-sulfate
Morphine glucuronides
Epitestosterone-glucuronide
Testosterone-glucuronide
Dansyl chloride
Deuterated phenylephrine
Paracetamol
Pheniramine maleate
4-aminophenol
Pseudoephedrine hydrochloride
Chlorphenamine maleate
Diphenhydramine
Phenylephrine related compound H
4-fluorophenyl β-D-glucuronide
p-nitrophenol
Umbelliferyl derivatives
Quercetin derivatives
Phenyl-β-D-glucuronide

Pharmacological and Biological Significance of R Phenylephrine β D Glucuronide

Assessment of Pharmacological Inactivity as a Metabolite

Glucuronidation typically results in the formation of more polar, water-soluble metabolites that are pharmacologically inactive and readily excreted. sigmaaldrich.com While some exceptions exist where glucuronides are as or more potent than the parent drug, the majority, including (R)-Phenylephrine β-D-Glucuronide, are considered inactive. nih.gov This inactivation is a key feature of its role as a metabolite.

The pharmacological activity of phenylephrine (B352888) is mediated by its binding to adrenergic receptors, primarily as a selective agonist of the α1-adrenergic receptor. medchemexpress.comnih.govpatsnap.com The addition of the bulky and highly polar glucuronic acid group to the phenylephrine molecule sterically hinders its ability to bind effectively to the active site of adrenergic receptors. Consequently, (R)-Phenylephrine β-D-Glucuronide is expected to have negligible affinity for alpha-1 and alpha-2 adrenergic receptors. While specific binding assay data for the glucuronide metabolite is not extensively published, the fundamental purpose of glucuronidation is to inactivate and facilitate the excretion of xenobiotics, strongly suggesting a lack of significant receptor interaction. covachem.comsigmaaldrich.com

The parent compound, (R)-Phenylephrine, demonstrates selective affinity for α1-adrenoceptor subtypes. medchemexpress.com In contrast, the glucuronide conjugate is rendered incapable of eliciting a pharmacological response at these receptors.

Table 1: Comparative Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (pKi)Pharmacological Activity
(R)-Phenylephrine (Parent Compound)α1D5.86 medchemexpress.comSelective Agonist wikipedia.orgmedchemexpress.comnih.gov
α1B4.87 medchemexpress.com
α1A4.70 medchemexpress.com
(R)-Phenylephrine β-D-Glucuronide (Metabolite)α1A, α1B, α1DNot reported; presumed negligibleInactive
α2Not reported; presumed negligible

The biological activity of (R)-Phenylephrine is characterized by its vasoconstrictive effects, which are a direct result of its agonistic action on α1-adrenergic receptors. patsnap.comguidetopharmacology.org This activity is responsible for its use as a decongestant and vasopressor. nih.govdrugbank.com The conjugation with glucuronic acid effectively nullifies this activity. The resulting (R)-Phenylephrine β-D-Glucuronide does not induce vasoconstriction or other sympathomimetic effects associated with the parent compound. The structural change prevents the molecule from interacting with the receptor, thus rendering it biologically inert in the context of adrenergic signaling.

Role in the Overall Disposition and Clearance of (R)-Phenylephrine

Glucuronidation is a critical step in the metabolism and clearance of phenylephrine. wikipedia.orgnih.gov This phase II metabolic process, occurring primarily in the liver and intestines, transforms the lipophilic parent drug into the more hydrophilic (water-soluble) (R)-Phenylephrine β-D-Glucuronide. covachem.comevitachem.com This increased polarity facilitates the elimination of the compound from the body, primarily via renal excretion into the urine. sigmaaldrich.com The formation of the glucuronide conjugate is therefore essential for preventing the accumulation of the active drug and ensuring its efficient removal.

Table 2: Physicochemical and Pharmacokinetic Profile Comparison

Parameter(R)-Phenylephrine(R)-Phenylephrine β-D-Glucuronide
Molecular FormulaC₉H₁₃NO₂ drugbank.comC₁₅H₂₁NO₈ scbt.com
Molecular Weight167.21 g/mol drugbank.com343.33 g/mol scbt.com
Water SolubilityLowerHigher covachem.comsigmaaldrich.com
Biological ActivityActive (α1-agonist) wikipedia.orgmedchemexpress.comInactive nih.gov
Primary RolePharmacological AgentMetabolite for Excretion sigmaaldrich.com

Enzymatic Hydrolysis of (R)-Phenylephrine β-D-Glucuronide by Beta-Glucuronidase

Beta-glucuronidase (β-glucuronidase) is a hydrolase enzyme that can cleave the bond between glucuronic acid and a substrate, a process known as deglucuronidation. covachem.comnih.gov This enzymatic action can reverse the metabolic inactivation of drugs like phenylephrine.

The hydrolysis of (R)-Phenylephrine β-D-Glucuronide by β-glucuronidase regenerates the pharmacologically active parent compound, (R)-Phenylephrine. This reversal of conjugation can occur in various tissues where β-glucuronidase is present. For instance, glucuronides excreted in the bile into the intestinal tract can be hydrolyzed by bacterial β-glucuronidase in the gut microbiota. mdpi.com The re-released active drug can then be reabsorbed into systemic circulation, a process known as enterohepatic recirculation. This can prolong the half-life and duration of action of the parent drug.

β-glucuronidase is widely distributed in mammalian tissues, often localized within lysosomes, but it is also found in the endoplasmic reticulum. nih.gov Its activity varies significantly between different tissues and can be elevated under certain pathological conditions, such as inflammation and cancer. nih.govbioengineer.org For example, neutrophils that infiltrate tissues during inflammation can release β-glucuronidase. nih.gov The tumor microenvironment is also often enriched with this enzyme. bioengineer.org This tissue-specific activity means that the inactive (R)-Phenylephrine β-D-Glucuronide could potentially be reactivated to its potent parent form at specific sites in the body where β-glucuronidase concentrations are high.

Table 3: Relative Beta-Glucuronidase Activity in Different Tissues/Conditions

Tissue/ConditionRelative β-Glucuronidase ActivityImplication
LiverHigh nih.govPotential for hydrolysis of glucuronides.
Intestinal MicrobiotaVariable, can be high mdpi.comContributes to enterohepatic recirculation of drugs. mdpi.com
Inflamed TissuesElevated nih.govLocalized reactivation of drug metabolites.
Tumor MicroenvironmentEnriched bioengineer.orgPotential for targeted drug reactivation in cancer therapy. bioengineer.org
Healthy Lung TissueLower than inflamed lung nih.govBasal level of activity.

Investigational Utility in Drug Metabolism and Pharmacokinetic Studies (Non-Human/In Vitro)

(R)-Phenylephrine β-D-Glucuronide is a significant metabolite of (R)-Phenylephrine, a widely used sympathomimetic amine. In the realm of preclinical research, this glucuronide conjugate serves as a critical tool for elucidating the metabolic processes and pharmacokinetic profiles of its parent compound. Its utility in non-human and in vitro experimental models is primarily centered on its role as a reference standard and a tracer for metabolic pathway analysis. The study of this metabolite is integral to a comprehensive understanding of how phenylephrine is processed and eliminated by the body. Glucuronidation, a major phase II metabolic pathway, involves the conjugation of substances with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). evitachem.comnih.gov This reaction increases the water solubility of compounds, facilitating their excretion. For phenylephrine, glucuronidation is a notable metabolic route alongside sulfation and oxidative deamination. nih.govnih.gov

Tracing Metabolic Fates of Parent Compounds

The primary application of (R)-Phenylephrine β-D-Glucuronide in investigational studies is to accurately trace the metabolic fate of phenylephrine. By using stable-isotope labeled versions of the glucuronide, such as (R)-Phenylephrine-d3 Glucuronide, researchers can reliably track and quantify the metabolic pathways of the parent drug in various biological systems. evitachem.com These labeled compounds act as ideal internal standards for analytical methods like mass spectrometry, allowing for precise measurement of the metabolite in complex biological matrices such as plasma and urine.

In non-human and in vitro studies, the availability of pure (R)-Phenylephrine β-D-Glucuronide allows for the definitive identification of this conjugate as a metabolite. evitachem.com Experimental systems, such as liver microsomes or intestinal S9 fractions from animal models, can be incubated with phenylephrine to study its biotransformation. nih.gov The subsequent detection and quantification of (R)-Phenylephrine β-D-Glucuronide confirm the activity of UGT enzymes in the metabolism of the parent compound. This process is essential for constructing a complete metabolic map of phenylephrine, which also includes other major metabolites like phenylephrine sulfate (B86663) and 3-hydroxymandelic acid. nih.govnih.gov

Research findings from pharmacokinetic studies have consistently identified (R)-Phenylephrine β-D-Glucuronide as a metabolite, although its excretion levels can be low. For instance, studies in both adults and children have shown that only negligible amounts of phenylephrine glucuronide are excreted in the urine, indicating that while it is a confirmed metabolic pathway, it may be less prominent than sulfation. nih.govnih.govresearchgate.net

Urinary Excretion of Phenylephrine and its Metabolites (Mean Percentage of Dose)
MetaboliteChildren (6-11 years)Children (12-17 years)Adults (10 mg dose)
Phenylephrine (Unchanged)0.36%0.30%0.44%
Phenylephrine Glucuronide (PE-G)NegligibleNegligible0.033%
Phenylephrine Sulfate (PE-S)22.1%18.6%46.6%
3-Hydroxymandelic Acid (3-HMA)27.6%22.3%25.3%

Data sourced from studies on pediatric and adult populations. nih.gov

Understanding Conjugation Kinetics in Experimental Systems

Studying the kinetics of (R)-Phenylephrine β-D-Glucuronide formation is fundamental to understanding the rate and capacity of phenylephrine's metabolic clearance. In vitro experimental systems are invaluable for this purpose. By using preparations of liver microsomes, which are rich in UGT enzymes, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the glucuronidation of phenylephrine. nih.gov These parameters provide insight into the efficiency of the enzymatic reaction and the affinity of UGT isoforms for phenylephrine as a substrate.

The regioselectivity of glucuronidation is another critical aspect studied using these systems. Phenolic compounds with multiple hydroxyl groups can be conjugated at different positions, and the specific UGT isoforms often exhibit a strict preference for one site over another. nih.gov For phenylephrine, understanding which hydroxyl group is targeted for glucuronidation is essential for characterizing the resulting metabolite and its biological properties. These kinetic studies, performed in controlled in vitro environments, provide the foundational data needed for developing robust pharmacokinetic models that can simulate and predict the behavior of phenylephrine and its metabolites in vivo.

Key Parameters in Conjugation Kinetic Studies
ParameterDescriptionSignificance in Phenylephrine Metabolism Studies
Vmax (Maximum Velocity)The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.Indicates the maximum capacity of UGT enzymes to form (R)-Phenylephrine β-D-Glucuronide.
Km (Michaelis-Menten Constant)The substrate concentration at which the reaction rate is half of Vmax.Reflects the affinity of UGT enzymes for phenylephrine; a lower Km suggests a higher affinity.
Intrinsic Clearance (Vmax/Km)A measure of the catalytic efficiency of the enzyme.Helps predict the rate of phenylephrine's clearance via the glucuronidation pathway at low, clinically relevant concentrations.

Advanced Research Perspectives and Unexplored Avenues

Mechanistic Studies on Glucuronide Stability and Interactions with Transporters

The journey of (R)-Phenylephrine β-D-Glucuronide following its formation is dictated by a suite of transport proteins that mediate its efflux from cells and subsequent elimination. Understanding these interactions is crucial for a complete pharmacokinetic profile.

Efflux Transporter Interactions (e.g., MRPs)

Once formed, primarily in the liver and intestine, glucuronide conjugates are actively transported across cellular membranes by ATP-binding cassette (ABC) transporters. nih.gov Members of the Multidrug Resistance-Associated Protein (MRP) family, specifically MRP2 (ABCC2) and MRP3 (ABCC3), as well as Breast Cancer Resistance Protein (BCRP/ABCG2), are key players in the disposition of glucuronidated metabolites. nih.govnih.gov

MRP2 is typically located on the apical membrane of hepatocytes and enterocytes, facilitating the efflux of glucuronides into the bile and intestinal lumen, respectively. nih.govaacrjournals.org Conversely, MRP3 is found on the basolateral membrane, mediating the transport of conjugates from the liver into the systemic circulation for eventual renal clearance. nih.govnih.gov While direct transport studies on (R)-Phenylephrine β-D-Glucuronide are limited, extensive research on analogous phenolic and drug glucuronides provides a strong predictive framework. For instance, various flavonoid and estrogen glucuronides are confirmed substrates for MRP2, MRP3, and BCRP. nih.govnih.govnih.gov The structural similarity of (R)-Phenylephrine β-D-Glucuronide to these compounds suggests it is also a substrate for this efflux machinery. The interaction with these transporters is not merely a clearance mechanism; it is a critical determinant of systemic exposure and potential enterohepatic recirculation.

Table 1: Key Efflux Transporters for Glucuronide Conjugates

Transporter Gene Name Typical Location Subcellular Localization Primary Function for Glucuronides
MRP2 ABCC2 Liver, Intestine, Kidney Apical Membrane Efflux into bile and intestinal lumen nih.govaacrjournals.org
MRP3 ABCC3 Liver, Intestine Basolateral Membrane Efflux into bloodstream nih.govnih.gov
BCRP ABCG2 Intestine, Liver, Brain Apical Membrane Efflux into intestinal lumen and bile nih.gov

Uptake Transporter Stereoselectivity

The stereochemistry of a drug can significantly influence its interaction with transporters. Research on the parent compound, phenylephrine (B352888), has revealed distinct stereoselectivity by organic cation transporters (OCTs). Studies have shown that human OCT3 transports (R)-phenylephrine with a 3.3-fold preference over its (S)-enantiomer, while OCT2 also shows a general preference for the (R)-enantiomers of phenylethylamines. nih.govmdpi.com In contrast, OCT1 displays minimal stereoselectivity for this substrate class. nih.govmdpi.com

Comparative Metabolomics of (R)-Phenylephrine Glucuronidation Across Species

Glucuronidation is a well-established metabolic pathway for phenylephrine in humans. nih.govdrugbank.com However, comprehensive comparative metabolomics studies detailing the formation of (R)-Phenylephrine β-D-Glucuronide across different preclinical species (e.g., rats, dogs, non-human primates) versus humans are notably absent in the literature.

Species differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes are common and can lead to significant variations in metabolic profiles. For example, studies on other compounds have shown strong species selectivity in glucuronidation, which can impact clearance rates and the suitability of animal models for predicting human pharmacokinetics. nih.gov A comparative metabolomics approach, utilizing high-resolution mass spectrometry, would identify and quantify phenylephrine metabolites in various species, clarifying the relative importance of glucuronidation versus other pathways like sulfation and oxidative deamination. nih.gov Such studies are essential for validating the selection of appropriate animal models in preclinical development and for understanding interspecies differences in drug disposition.

Computational Modeling and Molecular Dynamics Simulations of UGT-Substrate Interactions

Understanding how (R)-phenylephrine binds within the active site of specific UGT isoforms is key to explaining its metabolic fate. While crystallographic structures of membrane-bound human UGTs are scarce, computational methods like homology modeling and molecular dynamics (MD) simulations offer powerful predictive tools. mdpi.comnih.gov

MD simulations can model the dynamic process of the UGT enzyme, its cofactor UDP-glucuronic acid (UDPGA), and the substrate (R)-phenylephrine interacting over time. mdpi.comnih.gov These simulations can help:

Identify key amino acid residues in the UGT active site that are critical for substrate binding and orientation.

Predict binding affinities and rationalize why certain UGT isoforms (e.g., UGT1A1, UGT1A9) are more active towards phenolic substrates. mdpi.com

Explain the mechanism of catalysis by observing the conformational changes that bring the substrate and the UDPGA cofactor into optimal alignment for the glucuronidation reaction.

Currently, specific MD simulation studies for the interaction between (R)-phenylephrine and relevant UGT isoforms represent an important, unexplored research avenue. Such in silico studies would provide invaluable mechanistic insights to complement and guide future in vitro experiments. nih.gov

Development of Novel Analytical Probes for Glucuronidation Pathways

The activity of UGT enzymes is often characterized in vitro using probe substrates, such as 4-methylumbelliferone (B1674119) for UGT1A6 or estradiol (B170435) for UGT1A1. nih.govnih.gov While useful for phenotyping, these probes assess global enzyme activity rather than the specific pathway for a particular drug of interest.

A promising area of research is the development of novel analytical probes specifically designed to monitor the glucuronidation of (R)-phenylephrine or similar phenolic amines. Future probes could incorporate features such as:

Fluorescence Resonance Energy Transfer (FRET): Designing probes that exhibit a change in fluorescence upon glucuronidation, allowing for real-time kinetic analysis in live-cell imaging.

Click Chemistry Handles: Incorporating bio-orthogonal functional groups into phenylephrine analogs that, after glucuronidation, can be tagged with reporter molecules for sensitive detection and imaging.

The creation of such advanced probes would enable researchers to visualize and quantify (R)-phenylephrine glucuronidation with high specificity and spatiotemporal resolution within complex biological systems, moving beyond traditional microsomal assays.

Elucidation of Regulatory Mechanisms Governing UGT Expression and Activity Pertaining to (R)-Phenylephrine Metabolism

The expression and activity of UGT enzymes are tightly controlled by a network of nuclear receptors and transcription factors, leading to significant interindividual variability in drug metabolism. nih.govmdpi.com Phenolic compounds like (R)-phenylephrine are primarily metabolized by UGTs from the 1A family, such as UGT1A1 and UGT1A9. mdpi.comnih.gov The regulation of these specific enzymes is therefore of high relevance.

The expression of UGT genes is modulated by various nuclear receptors that act as xenobiotic sensors. mdpi.com For example, the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR) are known to regulate the expression of multiple UGT1A genes. mdpi.com Furthermore, post-translational modifications, such as protein phosphorylation, can acutely regulate UGT enzyme activity. nih.gov Understanding which of these pathways are activated or inhibited by (R)-phenylephrine or co-administered drugs is crucial for predicting drug-drug interactions. Elucidating the precise regulatory mechanisms that govern the UGTs responsible for phenylephrine glucuronidation remains a key area for future investigation.

Table 2: Key Regulators of UGT Isoforms Relevant to Phenolic Compound Metabolism

UGT Isoform Key Regulating Nuclear Receptors/Factors Known Role/Substrates
UGT1A1 CAR, PXR, AhR Metabolizes bilirubin (B190676), estrogens, and various drugs; subject to genetic polymorphisms (e.g., Gilbert's syndrome) mdpi.comebmconsult.com
UGT1A9 HNF4α, PXR, CAR Metabolizes a wide range of phenolic drugs, including propofol (B549288) and flavonoids mdpi.comnih.gov
UGT1A Family (General) PXR, CAR, LXR, FXR, HNFs Regulated in a tissue-specific manner to control the disposition of numerous endogenous and xenobiotic compounds nih.govmdpi.com

Q & A

Q. What are the standard analytical methods for quantifying (R)-Phenylephrine β-D-Glucuronide in biological matrices?

(R)-Phenylephrine β-D-Glucuronide is typically quantified using reverse-phase HPLC coupled with UV detection (e.g., at 330 nm for phenolic glucuronides) or tandem mass spectrometry (LC-MS/MS) for higher sensitivity. Calibration curves should be validated using reference standards in plasma or urine matrices, with attention to glucuronidase interference . Internal standards (e.g., deuterated analogs) are recommended to correct for matrix effects in MS-based workflows .

Q. How is enzymatic synthesis optimized for producing (R)-Phenylephrine β-D-Glucuronide in vitro?

Enzymatic synthesis using uridine 5'-diphosphoglucuronyl transferase (UGT) isoforms requires pH 7.4 buffer, Mg²⁺ cofactors, and uridine 5'-diphosphoglucuronic acid (UDPGA). Reaction efficiency depends on substrate concentration (phenylephrine) and incubation time (typically 1–24 hours at 37°C). Post-reaction, purification via solid-phase extraction (C18 columns) or preparative HPLC ensures metabolite isolation .

Q. What safety protocols are critical when handling β-D-glucuronides in the lab?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods if volatile solvents are used. Waste containing glucuronides must be segregated into biohazard containers and disposed of via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural elucidation resolve ambiguities in glucuronide metabolite identification?

Combine ¹H/¹³C NMR (e.g., δ 5.1–5.3 ppm for anomeric protons) with high-resolution MS (HRMS) to confirm the glucuronide linkage position. For phenylephrine derivatives, compare fragmentation patterns in MSⁿ spectra to distinguish between O-glucuronidation at the hydroxyl vs. amine groups .

Q. What experimental designs address low recovery rates of (R)-Phenylephrine β-D-Glucuronide in urine samples?

Low recovery may stem from matrix effects or instability. Optimize sample preparation by acidifying urine (pH 2–3) to stabilize glucuronides, and include β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) during extraction. Validate recovery using isotopically labeled internal standards spiked pre- and post-extraction .

Q. How do in vivo studies differentiate between endogenous and administered (R)-Phenylephrine β-D-Glucuronide?

Administer deuterated (R)-phenylephrine to trace its glucuronide metabolite via LC-MS/MS. Compare pharmacokinetic profiles (Tₘₐₓ, Cₘₐₓ) and use kinetic modeling to distinguish exogenous vs. endogenous contributions. Bile duct-cannulated animal models can further clarify enterohepatic recirculation .

Q. What advanced detection technologies improve sensitivity for glucuronide metabolites in complex matrices?

Microsomal assays with UGT-overexpressing cell lines (e.g., HEK293-UGT1A1) enhance metabolite yield for low-abundance compounds. For detection, handheld gas sensors with glucuronidase-modified electrodes enable real-time monitoring in vivo, though cross-reactivity with other glucuronides requires validation .

Data Contradiction & Mechanistic Analysis

Q. How to resolve discrepancies in reported glucuronidation rates across studies?

Variability often arises from differences in UGT isoform specificity (e.g., UGT1A9 vs. UGT2B7) or incubation conditions (e.g., lipid content in microsomal assays). Standardize protocols using WHO-recommended UGT activity assays and report kinetic parameters (Kₘ, Vₘₐₓ) with 95% confidence intervals .

Q. Why do some studies report (R)-Phenylephrine β-D-Glucuronide as pharmacologically inactive?

Activity depends on the site of glucuronidation. Use molecular docking simulations to predict whether the glucuronide moiety sterically hinders receptor binding (e.g., α₁-adrenergic receptors). Validate via in vitro assays comparing parent drug and metabolite activity .

Methodological Challenges

Q. What are the limitations of current glucuronide quantification methods?

UV detection lacks specificity in complex matrices, while MS-based methods may suffer from ion suppression. To mitigate, employ orthogonal techniques (e.g., enzymatic hydrolysis followed by parent drug quantification) and cross-validate with certified reference materials .

Q. How to address instability of β-D-glucuronides during long-term storage?

Store lyophilized glucuronides at −80°C under argon to prevent hydrolysis. For solutions, use acidic buffers (pH 4–5) and avoid freeze-thaw cycles. Monitor stability via periodic LC-MS checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.